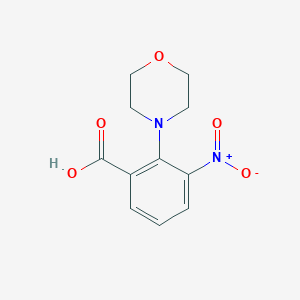

2-Morpholin-4-yl-3-nitrobenzoic acid

Description

Contextualization within Substituted Benzoic Acid and Morpholine (B109124) Heterocyclic Systems

2-Morpholin-4-yl-3-nitrobenzoic acid is a derivative of benzoic acid, a fundamental aromatic carboxylic acid. The benzene (B151609) ring is substituted at position 2 with a morpholine group and at position 3 with a nitro group. This specific substitution pattern places it within the class of ortho-substituted nitrobenzoic acids. The presence of the carboxylic acid group (-COOH) and the nitro group (-NO2) significantly influences the electronic properties of the aromatic ring. The nitro group, being a strong electron-withdrawing group, deactivates the ring towards electrophilic substitution and increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.

The morpholine moiety is a saturated six-membered heterocycle containing both a secondary amine and an ether functional group. In this compound, the nitrogen atom of the morpholine ring is directly attached to the benzoic acid backbone. Morpholine and its derivatives are ubiquitous in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological activity, improve physicochemical properties such as solubility and metabolic stability, and provide a key interaction point with biological targets. nih.gov The integration of the morpholine ring into the 2-position of the 3-nitrobenzoic acid framework creates a unique steric and electronic environment around the carboxylic acid and nitro groups.

Rationale for In-depth Chemical Investigation and Synthetic Utility

The chemical architecture of this compound presents a compelling case for its investigation and use in synthesis. The molecule is a trifunctional building block, offering multiple sites for chemical modification.

Key Structural Features and Their Synthetic Implications:

| Functional Group | Position | Chemical Property | Potential Synthetic Transformation |

| Carboxylic Acid | 1 | Acidic, can be converted to esters, amides, acid chlorides, etc. | Formation of a wide range of derivatives for structure-activity relationship studies. |

| Morpholine | 2 | Nucleophilic nitrogen (in precursor), steric bulk. | Influences the orientation of other substituents and can participate in binding interactions. |

| Nitro Group | 3 | Strong electron-withdrawing group, can be reduced to an amine. | Serves as a precursor to an amino group, allowing for the synthesis of benzimidazoles, quinoxalines, and other heterocyclic systems. researchgate.net |

The primary rationale for the synthetic utility of this compound lies in its potential as a precursor to more complex molecules, particularly in the realm of drug discovery. The nitro group can be readily reduced to an amino group, which, being adjacent to the morpholine substituent, can be used to construct a variety of fused heterocyclic systems. These resulting scaffolds are of great interest in medicinal chemistry due to their presence in a wide array of biologically active compounds.

Furthermore, the synthesis of this compound itself is an important area of investigation. A likely synthetic route involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-3-nitrobenzoic acid, with morpholine. This type of reaction is a cornerstone of synthetic organic chemistry, and understanding the reactivity of substrates like 2-chloro-3-nitrobenzoic acid is crucial for the efficient production of this compound and its analogs. The synthesis of a positional isomer, 4-(morpholin-4-yl)-3-nitrobenzoic acid, has been successfully achieved through a microwave-assisted nucleophilic aromatic substitution of 4-chloro-3-nitrobenzoic acid with morpholine, lending strong support to a similar synthetic strategy for the 2-morpholinyl isomer. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-yl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c14-11(15)8-2-1-3-9(13(16)17)10(8)12-4-6-18-7-5-12/h1-3H,4-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDGHIWDEAZTDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=C2[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501286820 | |

| Record name | 2-(4-Morpholinyl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501286820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890091-58-4 | |

| Record name | 2-(4-Morpholinyl)-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890091-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Morpholinyl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501286820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies and Process Optimization for 2 Morpholin 4 Yl 3 Nitrobenzoic Acid

Established Synthetic Routes and Precursor Utilization

Traditional synthetic approaches to 2-morpholin-4-yl-3-nitrobenzoic acid rely on a series of well-understood and robust chemical transformations. These methods involve the sequential introduction of the nitro, morpholino, and carboxyl functional groups onto the benzene (B151609) ring, with careful consideration of regiochemical control at each step.

Regioselective Nitration of Aromatic Substrates

The introduction of a nitro group at a specific position on the aromatic ring is a critical step in the synthesis of this compound. The directing effects of the substituents already present on the benzene ring govern the regiochemical outcome of the nitration reaction.

A common strategy involves the nitration of a precursor such as 2-chlorobenzoic acid. ekb.eg The carboxylic acid group is a meta-director and a deactivating group in electrophilic aromatic substitution reactions. numberanalytics.comtruman.edu This means it directs the incoming electrophile (the nitronium ion, NO₂⁺) to the position meta to itself. However, the halogen (in this case, chlorine) is an ortho-, para-director, albeit a deactivating one. libretexts.org When both a meta-directing and an ortho-, para-directing group are present, their combined influence determines the final position of nitration. In the case of 2-chlorobenzoic acid, the nitration can lead to a mixture of isomers, with the formation of 2-chloro-3-nitrobenzoic acid being one of the products. The conditions for such nitrations, typically involving a mixture of concentrated nitric acid and sulfuric acid, must be carefully controlled to achieve the desired regioselectivity. truman.edu

An alternative precursor is m-toluic acid, which upon nitration can yield 2-nitro-3-methylbenzoic acid. google.com The methyl group is an ortho-, para-director, while the carboxylic acid is a meta-director. Their combined directing effects can favor the introduction of the nitro group at the 2-position.

The regioselective nitration of halogenated benzenoids has been shown to favor the introduction of the nitro group ortho to the halogen. researchgate.net This principle is applicable to the synthesis of precursors for the target molecule.

Below is a table summarizing typical conditions for the regioselective nitration of relevant precursors.

| Precursor | Nitrating Agent | Conditions | Major Product(s) | Reference(s) |

| 2-Chlorobenzoic Acid | Conc. HNO₃ / Conc. H₂SO₄ | Low temperature (e.g., 0-10 °C) | Mixture including 2-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid | ekb.egtruman.edu |

| m-Toluic Acid | Conc. HNO₃ | -30 to -15 °C | 2-Nitro-3-methylbenzoic acid | google.com |

| Benzoic Acid | Conc. HNO₃ / Conc. H₂SO₄ | Cold | m-Nitrobenzoic acid | truman.eduorgsyn.org |

Nucleophilic Aromatic Substitution Reactions Involving Morpholine (B109124)

A pivotal step in the synthesis of this compound is the introduction of the morpholine moiety onto the aromatic ring. This is typically achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group, typically a halogen. libretexts.orggoogle.com

In the context of synthesizing the target compound, a precursor like 2-chloro-3-nitrobenzoic acid or 2-fluoro-3-nitrobenzoic acid is ideal for this transformation. ekb.egresearchgate.net The nitro group at the 3-position strongly activates the carbon at the 2-position for nucleophilic attack by morpholine. The reaction proceeds via a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. google.com

The general reaction is as follows:

The reactivity of the halogen leaving group in SNAᵣ reactions often follows the trend F > Cl > Br > I, which is contrary to the trend observed in SN1 and SN2 reactions. libretexts.org This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.

Carboxylation and Benzoic Acid Formation Approaches

The carboxylic acid functional group of this compound can be introduced at various stages of the synthesis. One common method is the oxidation of an alkyl group, typically a methyl group, attached to the aromatic ring. For instance, a precursor like 2-morpholino-3-nitrotoluene could be oxidized to the corresponding benzoic acid. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid are often employed for this transformation.

Another strategy involves starting with a pre-existing benzoic acid derivative, such as 2-chlorobenzoic acid, and carrying out the nitration and nucleophilic substitution steps as previously described. ekb.eg This approach avoids a separate oxidation step late in the synthetic sequence.

The following table outlines common methods for the formation of the benzoic acid moiety.

| Precursor | Reagent(s) | Product | Reference(s) |

| 2-Fluoro-3-nitrotoluene | Chromium trioxide in acetic acid | 2-Fluoro-3-nitrobenzoic acid | researchgate.net |

| 2-Nitrotoluene | Toluene dioxygenase | 2-Nitrobenzyl alcohol (intermediate) | mdpi.com |

| m-Toluic Acid | - | (Already carboxylated) | google.com |

Novel Synthetic Approaches and Methodological Advancements

In addition to established routes, contemporary organic synthesis offers innovative strategies that can potentially streamline the preparation of this compound. These methods focus on improving efficiency, atom economy, and reducing the number of synthetic steps.

Cascade and Multicomponent Reactions for Scaffold Construction

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next, all occurring in a single pot. rsc.orgnih.gov While a direct cascade synthesis for this compound has not been extensively reported, the principles of cascade reactions could be applied. For instance, a reaction sequence could be envisioned where a precursor undergoes a Michael addition followed by an intramolecular cyclization and subsequent aromatization to form a related scaffold. buchler-gmbh.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a powerful tool for the rapid construction of complex molecules. nih.gov MCRs have been employed for the synthesis of highly substituted morpholines. A copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates has been developed to produce unprotected, highly substituted morpholines. nih.gov While not directly yielding the target benzoic acid, such methodologies could be adapted to create complex morpholine-containing building blocks that could be further elaborated.

Catalytic Strategies in Carbon-Heteroatom Bond Formation

The formation of the carbon-nitrogen bond between the aromatic ring and the morpholine nitrogen is a key transformation that can be optimized using modern catalytic methods. While traditional SNAᵣ reactions are effective, catalytic approaches can offer milder reaction conditions and broader substrate scope.

Copper-catalyzed amination reactions, such as the Ullmann condensation, have been refined for the synthesis of N-aryl anthranilic acids. colab.wsnih.gov These methods have been shown to be effective for the coupling of 2-chlorobenzoic acids and 2-bromobenzoic acids with various amines. researchgate.netacs.orgnih.govorganic-chemistry.org The use of a copper catalyst, often in combination with a ligand and a base, facilitates the C-N bond formation, sometimes even without the need for protecting the carboxylic acid group. nih.govnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds. These reactions typically employ a palladium catalyst and a phosphine (B1218219) ligand to couple an aryl halide with an amine. researchgate.netmdpi.com This methodology has been successfully applied to the amination of aryl chlorides with morpholine. researchgate.net The application of such a catalytic system to a 2-halo-3-nitrobenzoic acid precursor could provide an efficient route to this compound under relatively mild conditions.

The table below provides an overview of catalytic systems for C-N bond formation relevant to the synthesis of the target compound.

| Reaction Type | Catalyst System | Substrates | Product Type | Reference(s) |

| Ullmann Condensation | Cu/Cu₂O, K₂CO₃ | 2-Bromobenzoic acid, Amines | N-Alkyl/Aryl anthranilic acids | nih.govorganic-chemistry.org |

| Ullmann-type Coupling | CuI, Ligand, Base | 2-Chlorobenzoic acid, Anilines | N-Aryl anthranilic acids | researchgate.netnih.govacs.org |

| Buchwald-Hartwig Amination | Pd(dba)₂, BINAP or DavePhos, tBuONa | Dichloroquinolines, Amines | Aminoquinolines | mdpi.com |

| Buchwald-Hartwig Amination | Palladium N-heterocyclic carbene complexes | Aryl chlorides, Morpholine | N-Aryl morpholines | researchgate.net |

Optimization of Reaction Parameters for Enhanced Chemical Efficiency

Influence of Temperature and Reaction Time on Process Performance

Conversely, operating at a lower temperature can enhance selectivity towards the desired this compound isomer but may require significantly longer reaction times to achieve a satisfactory conversion of starting materials. google.com The optimal temperature is therefore a compromise, balancing reaction speed with chemical selectivity.

The reaction time must be carefully calibrated in conjunction with the temperature. Insufficient reaction time leads to incomplete conversion of reactants, complicating the purification process and lowering the yield. On the other hand, prolonged reaction times, even at optimal temperatures, can increase the likelihood of byproduct formation. researchgate.net Process optimization studies for similar nitration reactions have established that a specific duration is often required to achieve maximum conversion before side reactions become significant. google.com For example, nitration of substituted benzoic acids often requires reaction times ranging from 10 to 120 minutes at strictly controlled low temperatures to achieve high selectivity. google.com

The interplay between these two variables is often investigated through kinetic studies, where the concentration of reactants and products is monitored over time at various temperatures. The data from these studies are crucial for constructing a reaction profile that identifies the optimal conditions for maximizing process performance.

Table 1: Effect of Temperature and Reaction Time on the Yield of this compound This table presents illustrative data based on common findings in related synthetic processes to demonstrate the relationship between reaction parameters and outcomes.

| Experiment ID | Temperature (°C) | Reaction Time (hours) | Conversion Rate (%) | Yield of Target Compound (%) |

|---|---|---|---|---|

| 1 | 50 | 2 | 75 | 68 |

| 2 | 50 | 6 | 92 | 85 |

| 3 | 50 | 12 | 98 | 83 |

| 4 | 70 | 2 | 95 | 88 |

| 5 | 70 | 6 | >99 | 82 (impurity increase noted) |

Role of Solvent Systems and Additives in Reaction Selectivity

The choice of solvent is paramount in the synthesis of this compound as it affects reactant solubility, reaction rate, and chemical selectivity. An ideal solvent system should completely dissolve the starting materials while being inert to the reaction conditions. The polarity of the solvent can influence the reaction pathway, particularly in substitution and nitration reactions. For aromatic substitution reactions, polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate the reaction. mdpi.com The solubility of related substituted benzoic acids has been shown to be heavily influenced by the cohesive forces and polarity of the solvent, which in turn impacts the solvation process and reaction environment. researchgate.net

In nitration reactions, the choice of solvent or reaction medium is critical for controlling the reaction's exothermicity and selectivity. Often, the nitrating agent itself, such as concentrated nitric acid, may be used in conjunction with a dehydrating agent like sulfuric acid, which also serves as the reaction medium. nih.gov In other cases, an inert co-solvent may be used to moderate the reaction. The goal is to create a homogeneous environment that promotes the desired reaction while suppressing side reactions.

Additives can play a significant role in enhancing reaction selectivity and efficiency. In the context of forming the final acid, a catalyst may be employed. For instance, the conversion of a precursor ester to the final carboxylic acid might be catalyzed by an acid or base. In the synthesis of related benzhydrazide compounds, DMF has been noted to catalyze reactions involving thionyl chloride. mdpi.com The use of specific additives can help to control the formation of isomers. For example, in some nitration processes, the addition of certain salts or phase-transfer catalysts can alter the regioselectivity of the nitration, favoring one isomer over others. Optimization involves screening various solvent systems and additives to identify the combination that provides the highest selectivity for this compound with a high conversion rate.

Table 2: Influence of Solvent and Additives on Reaction Selectivity This table presents illustrative data based on established principles for related chemical syntheses to show the impact of different reaction media on product formation.

| Experiment ID | Solvent System | Additive | Target Compound Selectivity (%) | Overall Yield (%) |

|---|---|---|---|---|

| 1 | Acetic Acid | None | 78 | 81 |

| 2 | Dichloromethane | None | 72 | 75 |

| 3 | N,N-Dimethylformamide (DMF) | None | 85 | 89 |

| 4 | Sulfuric Acid | Nitric Acid | 88 | 92 |

Chemical Reactivity Profiles and Mechanistic Elucidation of 2 Morpholin 4 Yl 3 Nitrobenzoic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The reactivity of the aromatic ring in 2-Morpholin-4-yl-3-nitrobenzoic acid is governed by the interplay of the electronic effects of its three substituents: the morpholine (B109124), nitro, and carboxylic acid groups. These groups collectively influence the electron density of the ring and direct the position of incoming substituents in both electrophilic and nucleophilic substitution reactions.

The nitro group (–NO₂) is a powerful deactivating group in the context of electrophilic aromatic substitution (EAS). nih.gov Its strong electron-withdrawing nature, which operates through both inductive and resonance effects, significantly reduces the electron density of the benzene (B151609) ring. This depletion of electrons makes the ring less nucleophilic and therefore less reactive towards attack by electrophiles. leah4sci.com The deactivating effect is so pronounced that nitrobenzene (B124822) undergoes nitration millions of times more slowly than benzene itself.

The presence of a nitro group directs incoming electrophiles predominantly to the meta position. byjus.com This is because the electron-withdrawing resonance effect of the nitro group creates partial positive charges at the ortho and para positions, making these sites electrostatically unfavorable for an incoming electrophile. nih.gov Consequently, the meta position, being the least deactivated, is the preferred site of attack.

Conversely, the strong electron-withdrawing character of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). For an SNAr reaction to occur, a good leaving group must be present on the ring, and the ring must be electron-poor. The nitro group helps to stabilize the negative charge of the intermediate (a Meisenheimer complex) formed during the nucleophilic attack, particularly when it is positioned ortho or para to the leaving group.

Table 1: Relative Reactivity of Substituted Benzenes in Electrophilic Aromatic Substitution (Nitration)

| Compound (C₆H₅–R) | Substituent (–R) | Relative Rate of Nitration | Classification |

|---|---|---|---|

| Phenol | –OH | 1,000 | Strongly Activating |

| Toluene | –CH₃ | 25 | Activating |

| Benzene | –H | 1 | Baseline |

| Chlorobenzene | –Cl | 0.033 | Deactivating |

| Ethyl Benzoate | –CO₂Et | 0.0037 | Strongly Deactivating |

| Nitrobenzene | –NO₂ | 6 x 10⁻⁸ | Strongly Deactivating |

The morpholine moiety, attached to the aromatic ring via its nitrogen atom, functions as a substituted amino group. Such groups are typically powerful activating, ortho-, para-directing groups in electrophilic aromatic substitution. byjus.comlibretexts.org The nitrogen atom possesses a lone pair of electrons that it can donate into the aromatic ring through resonance. This resonance effect increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack and stabilizing the resulting carbocation intermediate (arenium ion). libretexts.org

In the specific case of this compound, the directing influences of all three substituents must be considered:

Morpholine group (at C2): An activating ortho-, para-director. It directs towards C1 (occupied), C3 (occupied), and C5.

Nitro group (at C3): A deactivating meta-director. It directs towards C1 (occupied) and C5.

Carboxylic acid group (at C1): A deactivating meta-director. It directs towards C3 (occupied) and C5.

All three groups direct an incoming electrophile to position C5. However, the combined deactivating effects of the nitro and carboxylic acid groups make the entire aromatic ring highly unreactive towards electrophilic attack. Therefore, while any potential EAS reaction is strongly directed to the C5 position, it would require harsh reaction conditions to proceed.

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid moiety (–COOH) is a versatile functional group that can undergo a variety of chemical transformations, most notably esterification and amidation.

Esterification is the reaction of the carboxylic acid with an alcohol to form an ester. This process is typically catalyzed by a strong acid in a reversible reaction. To drive the equilibrium towards the product, water is usually removed as it is formed. Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, which then readily reacts with an alcohol to give the ester.

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. The direct reaction between a carboxylic acid and an amine is possible but often requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. mdpi.com A more common and efficient laboratory method involves the activation of the carboxylic acid. This is often achieved by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The highly electrophilic acyl chloride then reacts rapidly with an amine to produce the corresponding amide. Various coupling agents, such as those based on boronic acids or titanium(IV) complexes, can also facilitate direct amidation under milder conditions. nih.govresearchgate.net

For instance, a similar compound, 4-(morpholin-4-yl)-3-nitrobenzoic acid, has been converted into its corresponding acyl chloride with SOCl₂, which then reacts with hydrazine (B178648) hydrate (B1144303) to form 4-(morpholin-4-yl)-3-nitrobenzhydrazide, a hydrazide derivative of an amide.

Table 2: Common Reagents for Carboxylic Acid Transformations

| Transformation | Reagent/Method | Product |

|---|---|---|

| Esterification | Alcohol (R'OH), Acid Catalyst (e.g., H₂SO₄) | Ester (RCOOR') |

| 1. SOCl₂ or (COCl)₂ 2. Alcohol (R'OH) | ||

| Amidation | Amine (R'NH₂), High Heat | Amide (RCONHR') |

| 1. SOCl₂ or (COCl)₂ 2. Amine (R'NH₂) | ||

| Amine (R'NH₂), Coupling Agent (e.g., Boric Acid, TiCl₄) |

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). The decarboxylation of aromatic carboxylic acids, such as benzoic acid derivatives, typically requires high temperatures and the presence of a catalyst, like copper salts in quinoline. wikipedia.org

Mechanistic Studies of Specific Transformations

Identification and Characterization of Reaction Intermediates

Further research and publication in the field of organic chemistry would be required to elucidate the specific chemical properties and reactivity profiles of this compound.

Advanced Derivatization Strategies and Analogue Synthesis of 2 Morpholin 4 Yl 3 Nitrobenzoic Acid

Functionalization at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for functionalization, readily converted into a variety of derivatives such as esters, amides, and reactive acyl halides. These transformations are fundamental in medicinal chemistry for modulating properties like solubility, bioavailability, and target engagement.

The conversion of the carboxylic acid to more reactive intermediates, such as acyl halides, is a common first step for further derivatization. For instance, treatment of 2-morpholin-4-yl-3-nitrobenzoic acid with thionyl chloride (SOCl₂), often in the presence of a catalyst like N,N-dimethylformamide (DMF), efficiently produces the corresponding acyl chloride. mdpi.com This highly reactive intermediate is not typically isolated but is used directly in subsequent reactions. mdpi.com

This acyl chloride serves as a versatile precursor for the synthesis of amides. A widely used method involves the reaction of the acyl chloride with an amine or a related nucleophile. For example, reacting the in situ-generated acyl chloride with an excess of hydrazine (B178648) hydrate (B1144303) in a suitable solvent like tetrahydrofuran (B95107) (THF) at low temperatures yields 4-(morpholin-4-yl)-3-nitrobenzhydrazide, a stable amide derivative. mdpi.com The general approach for amide synthesis involves the reaction of the carboxylic acid with various substituted amines. sphinxsai.comresearchgate.net

Esterification can be achieved through several standard methods. The Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. Alternatively, esters can be synthesized by reacting the acyl chloride with an appropriate alcohol.

These derivatization reactions are summarized in the table below.

| Derivative | Reagent(s) | Typical Conditions | Product Class |

| Acyl Chloride | Thionyl Chloride (SOCl₂), DMF (cat.) | Reflux in an inert solvent (e.g., benzene (B151609), toluene) | Acyl Halide |

| Hydrazide (Amide) | 1. SOCl₂ 2. Hydrazine Hydrate (80%) | 1. Reflux 2. THF, -5 °C | Amide |

| Substituted Amide | 1. SOCl₂ 2. Primary/Secondary Amine | 1. Reflux 2. Varies depending on amine reactivity | Amide |

| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reflux | Ester |

Further reactions can be carried out on these derivatives. The hydrazide, for example, can be reacted with various isothiocyanates to produce thiosemicarbazide (B42300) derivatives or with aldehydes to form hydrazones, expanding the chemical diversity of the synthesized analogues. mdpi.com

Modifications of the Morpholine (B109124) Ring System

The morpholine moiety contributes significantly to the physicochemical properties of the parent molecule, including its polarity and hydrogen bonding capacity. Modifications to this ring system, while challenging, can provide valuable insights into its role in biological activity.

In a typical morpholine ring, the secondary amine nitrogen is nucleophilic and can be readily alkylated or acylated. However, in this compound, the morpholine nitrogen is directly attached to the aromatic ring, making it a tertiary, aniline-type amine. Its lone pair of electrons is delocalized into the electron-deficient aromatic system, which significantly reduces its basicity and nucleophilicity. Consequently, direct N-alkylation or N-acylation of the morpholine nitrogen on the final compound is not a feasible synthetic strategy.

Such modifications would need to be performed on the morpholine precursor before its coupling with the benzoic acid core. For example, N-alkylated or N-acylated morpholine derivatives could be synthesized first and then used in the nucleophilic aromatic substitution reaction with a suitable 4-chloro-3-nitrobenzoic acid precursor to build the final molecule. e3s-conferences.org

The morpholine ring is generally a stable heterocycle under typical synthetic conditions. However, its cleavage can be induced under specific circumstances. Quantum chemistry calculations have shown that ring-opening of the morpholine ring can proceed through pathways involving radical intermediates, particularly following oxidation and the addition of molecular oxygen. nih.gov These pathways, which may occur during metabolic processes or under oxidative stress, often involve hydrogen abstraction followed by rearrangement and ring scission, but they require specific and often harsh conditions not typically employed in derivatization. nih.gov

Ring-closing reactions are fundamental to the synthesis of the morpholine scaffold itself. A prevalent method for forming the morpholine ring is through the intramolecular cyclization of N-substituted diethanolamine (B148213) derivatives. researchgate.net Another common approach involves the reaction of a primary amine with a bis(2-haloethyl) ether. More modern methods utilize Lewis acid-catalyzed halo-etherification of alkenes with N-substituted ethanolamine (B43304) derivatives to construct the morpholine ring with high regioselectivity. nih.gov These ring-closing strategies are crucial for synthesizing analogues with substitutions on the carbon atoms of the morpholine ring, which are then incorporated into the final molecular structure.

Elaboration of the Benzoic Acid Core

Introducing additional functional groups onto the benzoic acid core can profoundly influence the molecule's electronic properties, conformation, and potential interactions with biological targets.

The regiochemistry of further substitution on the benzene ring is dictated by the powerful and competing directing effects of the existing substituents. The morpholino group is a strongly activating ortho-, para-director, while the nitro and carboxylic acid groups are deactivating meta-directors. The positions ortho (C3) and para (C5) to the morpholino group are already substituted by the nitro and carboxyl groups (relative to the chloro precursor), making conventional electrophilic aromatic substitution challenging and likely to result in complex product mixtures.

A more effective strategy for functionalizing such an electron-deficient aromatic ring is through nitro-promoted reactions. nih.gov In highly activated systems, a powerful nucleophile can add to the ring at a position bearing a good leaving group or at a position ortho or para to a strong electron-withdrawing group, leading to a nucleophilic aromatic substitution (SNAr) or a cine-substitution reaction. nih.gov In a cine-substitution, the incoming nucleophile attaches to a carbon atom adjacent to the one bearing the leaving group (often a nitro group), followed by elimination. This allows for the introduction of substituents at positions that are not accessible through classical electrophilic substitution. For example, treatment with strong carbon nucleophiles in the presence of a base could potentially lead to functionalization at the C4 position of the quinolone ring system, which is analogous to the benzoic acid core in the target molecule. nih.gov

Directed C-H functionalization offers another modern approach, although it may require the temporary installation of a directing group to achieve high regioselectivity on the complex scaffold. nih.gov

Annulation Reactions Leading to Polycyclic Scaffolds

The strategic placement of a nitro group ortho to a morpholine substituent on a benzoic acid core in this compound presents a unique opportunity for advanced derivatization through annulation reactions. These reactions are designed to construct fused ring systems, thereby transforming the relatively simple benzoic acid scaffold into complex polycyclic architectures. A key and versatile strategy to achieve this is through reductive cyclization, a process that leverages the nitro group as a masked amino group, which, upon in situ reduction, can participate in intramolecular cyclization reactions. This approach opens pathways to a variety of nitrogen-containing heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

One of the most promising annulation strategies involves the intramolecular reductive cyclization of derivatives of this compound. In this approach, the carboxylic acid moiety is first converted into a more reactive functional group, such as an amide or an ester, which incorporates a suitably positioned reactive site for cyclization. The subsequent reduction of the nitro group to an amino group generates a key intermediate that can undergo spontaneous or catalyzed intramolecular condensation to form a new heterocyclic ring fused to the original benzene ring.

A notable application of this strategy is the synthesis of phenazine (B1670421) derivatives. While direct examples starting from this compound are not extensively documented, the well-established Wohl-Aue reaction and related methodologies provide a clear blueprint. guidechem.comresearchgate.net For instance, if the carboxylic acid is converted to an anilide derivative, subsequent reduction of the nitro group could lead to an intermediate that cyclizes to form a phenazine scaffold. The reaction typically proceeds by first reducing the nitro group, often with reagents like sodium dithionite (B78146) or catalytic hydrogenation, followed by an oxidative cyclization of the resulting diamine intermediate. researchgate.net

Another significant class of polycyclic scaffolds accessible through this strategy are quinoxalines. The synthesis of quinoxalines often involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govchim.it In the context of this compound, a synthetic pathway could be envisioned where the nitro group is reduced to an amino group, and the adjacent morpholine is either retained or modified. If the benzoic acid part is transformed into a group that can be converted to a second amino functionality, the resulting ortho-diamine could then be reacted with various diketones to yield a diverse array of quinoxaline (B1680401) derivatives. chim.itorganic-chemistry.org Modern synthetic methods often utilize precursors like o-nitroanilines for quinoxaline synthesis, further underscoring the potential of this approach. chim.itresearchgate.net

The following table summarizes potential annulation reactions that could be adapted for the synthesis of polycyclic scaffolds from derivatives of this compound, based on established methodologies for analogous compounds.

| Reaction Type | Starting Material Derivative | Key Reagents & Conditions | Potential Polycyclic Scaffold | Reference Analogy |

| Reductive Cyclization | 2-Morpholin-4-yl-3-nitro-N-phenylbenzamide | 1. Fe powder or SnCl₂/HCl (Reduction) 2. Oxidizing agent (e.g., air, FeCl₃) | Phenazine | guidechem.comresearchgate.net |

| Reductive Cyclization / Condensation | 3-Amino-2-morpholinobenzoic acid derivative | 1. H₂, Pd/C (Reduction of nitro group) 2. α-Diketone (e.g., glyoxal, benzil) | Quinoxaline | nih.govsapub.org |

| Graebe-Ullmann Reaction | N-Aryl-2-morpholin-4-yl-3-aminobenzoic acid derivative | 1. NaNO₂, H₂SO₄ (Diazotization) 2. Heat or PPA (Cyclization) | Carboline-type structures | researchgate.netnih.gov |

| Intramolecular C-H Amination | 2-Morpholin-4-yl-3-nitrobenzamide with an N-aryl substituent | 1. H₂, Pd/C (Reduction) 2. Pd(OAc)₂, ligand (e.g., Xantphos) | Dibenzo[b,d]azepinone | nih.gov |

Detailed research into the reductive cyclization of ortho-nitroanilines has demonstrated the feasibility of forming a variety of fused heterocyclic systems. For example, palladium-catalyzed reductive cyclization of 2-nitro-N-phenylanilines using carbon monoxide surrogates has been shown to be an efficient method for phenazine synthesis. researchgate.net This highlights the potential for developing catalytic and environmentally benign methods for the annulation of this compound derivatives.

Furthermore, the Graebe-Ullmann reaction offers another pathway to carboline-type polycyclic structures. researchgate.net This reaction involves the diazotization of an N-aryl-ortho-aminobenzene derivative, followed by thermal or acid-catalyzed cyclization. A derivative of this compound could be envisioned to undergo reduction of the nitro group, followed by N-arylation and subsequent Graebe-Ullmann cyclization to yield novel polycyclic systems.

The following table outlines hypothetical examples of polycyclic scaffolds that could be synthesized from this compound derivatives, illustrating the potential diversity of this approach.

| Starting Derivative | Reaction Sequence | Resulting Polycyclic Scaffold |

| N-(2-aminophenyl)-2-morpholin-4-yl-3-nitrobenzamide | 1. Reductive cyclization of the nitro group with the external amino group | A substituted dibenzo[b,f] guidechem.comchim.itdiazepin-11-one |

| Methyl 2-(2-morpholin-4-yl-3-nitrobenzamido)acetate | 1. Intramolecular reductive cyclization of the nitro group with the amide nitrogen | A substituted quinoxalinone derivative |

| 2-Morpholin-4-yl-3-nitro-N-(pyridin-2-yl)benzamide | 1. Reductive cyclization (Cadogan reaction) | A substituted pyrido[1,2-a]benzimidazolone |

Computational Chemistry and Theoretical Investigations of 2 Morpholin 4 Yl 3 Nitrobenzoic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical properties and reactivity. Methods like Density Functional Theory (DFT) are commonly employed to provide a detailed picture of the electronic landscape of a molecule.

Frontier Molecular Orbital Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. numberanalytics.com A smaller gap generally implies higher reactivity.

For 2-Morpholin-4-yl-3-nitrobenzoic acid, the morpholine (B109124) group, being an electron-donating group, is expected to influence the energy and localization of the HOMO. Conversely, the nitro group, a strong electron-withdrawing group, will significantly impact the LUMO. A theoretical analysis would precisely calculate the energies of these orbitals and map their spatial distribution across the molecule.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Parameters for this compound

| Parameter | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -2.0 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.5 eV | Predicts chemical reactivity and stability |

Note: The values in this table are hypothetical and serve to illustrate the data that would be generated from quantum chemical calculations. Actual values would require specific computational studies.

Charge Distribution, Electrostatic Potential, and Dipole Moments

The arrangement of the morpholine, nitro, and carboxylic acid groups on the benzoic acid ring creates a distinct charge distribution. Quantum chemical calculations can quantify this through various methods, such as Mulliken population analysis, to assign partial charges to each atom.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. wolfram.comlibretexts.org Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. sapub.org For this compound, the oxygen atoms of the nitro and carboxyl groups would be expected to show negative electrostatic potential, whereas the hydrogen of the carboxylic acid and parts of the aromatic ring might exhibit positive potential.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not rigid. Rotations around single bonds allow the molecule to adopt various conformations, each with a different energy.

Preferred Conformations and Rotational Barriers

Conformational analysis aims to identify the most stable three-dimensional arrangements of a molecule (i.e., the lowest energy conformers). rsc.org This involves systematically rotating the rotatable bonds, such as the bond connecting the morpholine ring to the benzene (B151609) ring and the bond of the carboxylic acid group, and calculating the energy at each step. This process reveals the potential energy surface and allows for the identification of energy minima (stable conformers) and the energy barriers between them (rotational barriers). The chair conformation is typical for the morpholine ring.

Intermolecular Interactions and Self-Assembly Prediction

The functional groups present in this compound—the carboxylic acid, the nitro group, and the morpholine ring—can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. Molecular dynamics (MD) simulations can be employed to study the behavior of a collection of these molecules over time. ijnc.ir By simulating the system at a given temperature and pressure, MD can predict how the molecules might interact and arrange themselves, potentially leading to self-assembly into larger, ordered structures. These simulations provide insights into the forces that govern the formation of crystals or aggregates.

Reaction Path Exploration and Transition State Characterization

Theoretical chemistry can also be used to model chemical reactions involving this compound. By exploring the potential energy surface of a reaction, it is possible to map out the most likely reaction pathway from reactants to products. This involves identifying the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for determining the activation energy and, consequently, the rate of the reaction. For instance, the nitration of m-toluic acid, a related process, has been studied to understand the reaction mechanism. google.com While no specific studies on the reaction paths of this compound were found, this methodology could be applied to understand its synthesis or degradation pathways.

Energetic and Kinetic Analysis of Chemical Transformations

A comprehensive understanding of the chemical transformations of this compound necessitates a detailed analysis of the energetics and kinetics of its potential reactions. While specific experimental kinetic studies on this compound are not extensively documented in publicly available literature, theoretical models can provide valuable predictions.

Computational methods, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving this molecule. By calculating the energies of reactants, transition states, and products, it is possible to determine key thermodynamic and kinetic parameters.

Table 1: Hypothetical Calculated Energetic and Kinetic Parameters for a Transformation of this compound

| Parameter | Value | Unit |

| Activation Energy (Ea) | Data not available | kJ/mol |

| Enthalpy of Activation (ΔH‡) | Data not available | kJ/mol |

| Gibbs Free Energy of Activation (ΔG‡) | Data not available | kJ/mol |

| Rate Constant (k) | Data not available | s⁻¹ |

Note: The data in this table is hypothetical and serves as an illustration of the types of parameters that would be determined through computational analysis. Specific values for this compound are not currently available in the reviewed literature.

The energetic barrier, or activation energy, dictates the rate of a chemical reaction. A lower activation energy corresponds to a faster reaction. Kinetic analysis also involves the study of reaction mechanisms, identifying the elementary steps and any intermediates formed during the transformation. For instance, in reactions involving the nitro group, computational studies can elucidate the stepwise process of reduction or nucleophilic substitution.

Structure-Reactivity Relationships Derived from Theoretical Models

The arrangement of atoms and functional groups within a molecule fundamentally governs its reactivity. Theoretical models are adept at establishing quantitative structure-reactivity relationships (QSRR), which correlate molecular descriptors with chemical reactivity.

For this compound, the interplay between the electron-donating morpholine group and the electron-withdrawing nitro and carboxylic acid groups creates a unique electronic profile that influences its reactivity. The morpholine ring, through its nitrogen atom, can donate electron density to the benzoic acid ring, affecting the acidity of the carboxylic group and the reactivity of the aromatic ring towards electrophilic or nucleophilic attack. Conversely, the nitro group strongly withdraws electron density, deactivating the ring towards electrophilic substitution and activating it for nucleophilic aromatic substitution.

Theoretical models can quantify these electronic effects through the calculation of various molecular descriptors.

Table 2: Selected Theoretical Molecular Descriptors for this compound

| Descriptor | Predicted Influence on Reactivity |

| HOMO (Highest Occupied Molecular Orbital) Energy | Indicates susceptibility to electrophilic attack |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Indicates susceptibility to nucleophilic attack |

| Molecular Electrostatic Potential (MEP) | Maps regions of positive and negative charge, predicting sites for electrophilic and nucleophilic interaction |

| Atomic Charges (e.g., Mulliken, NBO) | Quantifies the electron distribution on individual atoms, highlighting reactive centers |

By analyzing these descriptors, a deeper understanding of the structure-reactivity relationships can be achieved. For example, the MEP map would likely show a region of negative potential around the carboxylic acid and nitro groups, indicating their susceptibility to interaction with electrophiles or cations. The distribution of HOMO and LUMO orbitals would further pinpoint the specific atoms most involved in frontier molecular orbital interactions, which are key to chemical reactions. These theoretical insights are invaluable for predicting the regioselectivity and stereoselectivity of reactions involving this compound.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 Morpholin 4 Yl 3 Nitrobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled technique for mapping the connectivity and chemical environment of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular framework can be established.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the number and types of hydrogen and carbon atoms in a molecule. The chemical shift (δ), reported in parts per million (ppm), for each nucleus is highly sensitive to its local electronic environment, which is influenced by neighboring atoms and functional groups.

For 2-Morpholin-4-yl-3-nitrobenzoic acid, the ¹H NMR spectrum is expected to show distinct signals for the protons on the aromatic ring, the morpholine (B109124) ring, and the carboxylic acid group.

Aromatic Protons: The benzene (B151609) ring has three protons. Their chemical shifts are influenced by the electron-withdrawing effects of the nitro (-NO₂) and carboxylic acid (-COOH) groups, and the electron-donating effect of the morpholine nitrogen. The proton ortho to the nitro group is expected to be the most deshielded (highest chemical shift), while the others will appear in the typical aromatic region (7.0-8.5 ppm).

Morpholine Protons: The morpholine ring contains eight protons, but due to symmetry, they appear as two distinct groups of signals. The four protons adjacent to the nitrogen atom (N-CH₂) are typically found at a different chemical shift than the four protons adjacent to the oxygen atom (O-CH₂). These usually appear as multiplets in the 3.0-4.0 ppm range.

Carboxylic Acid Proton: The acidic proton of the -COOH group is highly deshielded and typically appears as a broad singlet at a high chemical shift, often above 10 ppm.

The ¹³C NMR spectrum provides information on the carbon framework. oregonstate.edudocbrown.info

Aromatic Carbons: Six signals are expected for the six unique carbons of the benzene ring. The carbons directly attached to the substituents (morpholine, nitro group, carboxylic acid) will have their chemical shifts significantly altered. The carbon bearing the carboxylic acid group (C1) and the carbon attached to the nitro group (C3) would be deshielded, while the carbon attached to the morpholine nitrogen (C2) would be influenced by the nitrogen's electron-donating nature. chemicalbook.comchemicalbook.com

Morpholine Carbons: Two distinct signals are expected for the morpholine carbons: one for the two carbons adjacent to the nitrogen and another for the two carbons adjacent to the oxygen.

Carboxylic Carbon: The carbonyl carbon of the carboxylic acid group is characteristically found at a low field, typically in the range of 165-185 ppm. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Predicted ¹H Chemical Shifts (ppm) | Predicted ¹³C Chemical Shifts (ppm) | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| -COOH | > 10.0 (broad singlet) | C=O | ~168-172 |

| Aromatic H | 7.5 - 8.5 (multiplets) | C-COOH | ~130-135 |

| Morpholine H (O-CH₂) | ~3.7 - 3.9 (multiplet) | C-N (Aromatic) | ~145-150 |

| Morpholine H (N-CH₂) | ~3.0 - 3.2 (multiplet) | C-NO₂ | ~148-152 |

| Aromatic CH | ~120-135 | ||

| Morpholine C (O-CH₂) | ~66-68 | ||

| Morpholine C (N-CH₂) | ~52-54 |

While 1D NMR identifies the types of atoms present, 2D NMR experiments reveal how they are connected. libretexts.org These techniques are crucial for assembling the molecular puzzle and confirming the precise substitution pattern on the aromatic ring. libretexts.orgmdpi.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show correlations between the adjacent protons on the aromatic ring, confirming their relative positions. It would also show correlations between protons within the morpholine ring's ethyl units.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each carbon atom that has a proton bound to it. For example, the aromatic proton signals would be correlated to their corresponding aromatic carbon signals in the HSQC spectrum.

Correlations from the morpholine N-CH₂ protons to the aromatic C2 carbon, confirming the attachment point of the morpholine ring.

Correlations from the aromatic protons to the quaternary carbons (e.g., C1, C2, C3), helping to place the substituents correctly.

Correlation from an aromatic proton (H6) to the carboxylic carbon (C=O), confirming the position of the acid group relative to the rest of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum could show correlations between the N-CH₂ protons of the morpholine ring and the aromatic proton at the C6 position, providing definitive proof of the substituent arrangement and information about the molecule's preferred conformation.

While the aforementioned NMR techniques are typically performed on solutions, solid-state NMR (ssNMR) provides invaluable information about the structure of materials in their solid form. nih.gov This is particularly important for pharmaceutical compounds, where the physical form (e.g., crystalline polymorph or amorphous solid) can significantly impact properties. For this compound, ssNMR could be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound can have distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions in the crystal lattice. researchgate.net

Characterize Amorphous Content: ssNMR can distinguish between highly ordered crystalline material and disordered amorphous material.

Probe Intermolecular Interactions: Techniques within ssNMR can probe the proximity of atoms, providing insight into intermolecular interactions such as the hydrogen bonding of the carboxylic acid groups, which often form dimers in the solid state. osti.gov

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental formula of a compound and for deducing its structure through the analysis of fragmentation patterns. libretexts.org

High-resolution mass spectrometry (HRMS) measures the m/z of an ion with extremely high accuracy (typically to within 0.001 mass units). nih.govnih.gov This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that might have the same nominal mass. For this compound, with a molecular formula of C₁₁H₁₂N₂O₅, HRMS would confirm the elemental composition by matching the experimentally measured exact mass to the theoretically calculated one.

Table 2: Calculated Exact Masses for C₁₁H₁₂N₂O₅ Adducts

| Adduct Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | [C₁₁H₁₃N₂O₅]⁺ | 253.08190 |

| [M+Na]⁺ | [C₁₁H₁₂N₂O₅Na]⁺ | 275.06384 |

| [M-H]⁻ | [C₁₁H₁₁N₂O₅]⁻ | 251.06734 |

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting product ions are analyzed. wvu.edu The fragmentation pattern is like a molecular fingerprint and provides critical information about the compound's structure and connectivity. wikipedia.org

For this compound, the fragmentation pathway would likely involve several characteristic losses based on its functional groups: miamioh.edu

Loss of Water and Carbon Monoxide: Carboxylic acids can lose water (-18 Da) and carbon monoxide (-28 Da) from the parent ion.

Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of •NO₂ (-46 Da) or •NO (-30 Da).

Cleavage of the Morpholine Ring: The morpholine ring can undergo characteristic fragmentation. A primary cleavage often occurs alpha to the nitrogen atom, leading to the loss of stable neutral fragments. researchgate.net For example, cleavage can result in the loss of C₂H₄O (-44 Da).

Formation of Benzoylium Ion: After initial losses, a stable benzoylium ion or a related aromatic cation could be formed, which would then undergo further fragmentation characteristic of the substituted benzene ring. nih.gov

By analyzing these neutral losses and the resulting product ions, the connectivity of the morpholine ring, nitro group, and carboxylic acid to the benzene ring can be confirmed, corroborating the structure determined by NMR spectroscopy.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy serves as a powerful, non-destructive tool for identifying functional groups and obtaining a unique molecular fingerprint of a compound. Techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information based on the interaction of electromagnetic radiation with molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, revealing characteristic absorption bands for the functional groups present in this compound.

The key functional groups—carboxylic acid, nitro group, morpholine ring, and the substituted benzene ring—give rise to distinct and identifiable peaks.

Carboxylic Acid (–COOH): This group is readily identified by two prominent features. A very broad absorption band, typically appearing between 2500 and 3400 cm⁻¹, is characteristic of the O-H stretching vibration, broadened due to strong intermolecular hydrogen bonding. mdpi.com The carbonyl (C=O) stretching vibration produces a strong, sharp peak typically found in the range of 1700–1725 cm⁻¹. mdpi.com

Nitro Group (–NO₂): The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch usually observed between 1500 and 1550 cm⁻¹ and a symmetric stretch appearing between 1300 and 1350 cm⁻¹. researchgate.netresearchgate.net

Morpholine Ring: The morpholine moiety contributes to the spectrum through its C-O-C (ether) and C-N (tertiary amine) stretching vibrations. The C-O-C stretch typically results in a strong band around 1115 cm⁻¹.

Aromatic Ring: The presence of the benzene ring is confirmed by C=C stretching vibrations within the 1450–1600 cm⁻¹ region and C-H stretching vibrations appearing just above 3000 cm⁻¹.

The table below summarizes the expected characteristic FT-IR absorption bands for the compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3400 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Nitro Group | Asymmetric N-O Stretch | 1500 - 1550 | Strong |

| Nitro Group | Symmetric N-O Stretch | 1300 - 1350 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Morpholine | C-O-C Stretch | ~1115 | Strong |

Raman Spectroscopy

Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. It provides information about vibrational modes that are complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability.

For this compound, Raman spectroscopy is particularly effective for observing:

Symmetric Vibrations: The symmetric stretch of the nitro group (around 1350 cm⁻¹) often produces a very strong and easily identifiable Raman signal. researchgate.net

Aromatic Ring Vibrations: The C=C stretching modes of the benzene ring typically give rise to strong Raman bands, providing clear evidence of the aromatic core. ias.ac.in

Molecular Backbone: The carbon skeleton of the molecule, including the morpholine ring structure, generates a series of peaks in the "fingerprint region" (<1500 cm⁻¹) that is unique to the compound.

The non-polar C=C bonds in the aromatic ring and the symmetric vibrations of the nitro group are expected to be more intense in the Raman spectrum compared to the FT-IR spectrum. The O-H stretch of the carboxylic acid, which is dominant in FT-IR, is typically weak in Raman spectra.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro Group | Symmetric N-O Stretch | 1300 - 1350 | Strong |

| Aromatic Ring | Ring Breathing/Stretching | ~1000 and 1580 - 1610 | Strong |

| Carboxylic Acid | C=O Stretch | 1650 - 1680 | Medium |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to map the electron density and thereby determine atomic positions, bond lengths, and bond angles with high precision.

For this compound, this technique would unequivocally confirm the substitution pattern on the benzoic acid core. It would also reveal the precise conformation of the morpholine ring, which is expected to adopt a stable chair conformation, as is common for morpholine derivatives. researchgate.net The relative orientation of the three substituent groups—morpholine, nitro, and carboxylic acid—with respect to the plane of the benzene ring would be precisely determined.

Crystal Packing and Supramolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules arrange themselves in the crystal lattice. This packing is governed by a network of non-covalent intermolecular forces, known as supramolecular interactions.

For this compound, several key interactions are anticipated to direct the crystal packing:

Hydrogen Bonding: The most significant interaction is expected to be the hydrogen bond formed between the carboxylic acid groups of two adjacent molecules. This typically results in the formation of a stable, centrosymmetric R²₂(8) dimer, a common structural motif for carboxylic acids. dntb.gov.ua

π-π Stacking: The planar aromatic rings can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces. These π-π interactions help to organize the molecules into columns or layers within the crystal. nih.gov

The interplay of these forces dictates the final crystal architecture, influencing physical properties like melting point and solubility.

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

|---|---|---|---|

| Strong Hydrogen Bond | Carboxyl O-H | Carboxyl C=O | Formation of primary structural motifs (e.g., dimers). |

| π-π Stacking | Benzene Ring | Benzene Ring | Stabilization of molecular columns or layers. |

| Weak Hydrogen Bond | Aromatic/Aliphatic C-H | Nitro/Carboxyl/Morpholine Oxygen | Linking primary motifs into a 3D network. |

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is essential for separating a compound from impurities, byproducts, and isomers, as well as for quantifying its purity. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose in the pharmaceutical and chemical industries.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For a molecule like this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed.

A standard RP-HPLC method would involve:

Stationary Phase: A non-polar column, most commonly packed with silica (B1680970) particles chemically modified with C18 (octadecylsilane) chains. rjptonline.org

Mobile Phase: A polar, aqueous solvent system. A typical method uses a gradient elution, where the composition of the mobile phase is changed over time. For example, the analysis might start with a high proportion of a weak solvent (e.g., water with a pH-modifying buffer like ammonium (B1175870) acetate) and gradually increase the proportion of a strong organic solvent (e.g., acetonitrile (B52724) or methanol). mdpi.com This allows for the effective separation of compounds with a range of polarities.

Detection: A UV-Vis detector is commonly used, as the aromatic ring of the compound absorbs ultraviolet light. The detection wavelength would be set at the absorption maximum (λmax) of the analyte, likely in the 240-260 nm range, to ensure high sensitivity. rjptonline.org

In the resulting chromatogram, the compound of interest would appear as a major peak at a characteristic retention time. The presence of impurities or isomers would be indicated by additional peaks. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Technique | Reverse-Phase HPLC (RP-HPLC) | Separation of moderately polar to non-polar compounds. |

| Stationary Phase | C18 (Octadecylsilane) Column | Provides a non-polar surface for interaction. |

| Mobile Phase | Acetonitrile/Methanol and Buffered Water | Elutes compounds based on their polarity. |

| Elution Mode | Gradient | Improves separation of complex mixtures. |

| Detection | UV-Vis at ~254 nm | Quantifies compounds containing a chromophore. |

| Flow Rate | 1.0 mL/min | Ensures reproducible retention times. |

Chiral Chromatography for Enantiomeric Purity (if applicable to chiral derivatives)

The compound this compound is, in itself, an achiral molecule as it does not possess a stereocenter. Therefore, it does not exist as enantiomers, and methods for chiral separation are not applicable to the compound directly. However, its utility as a synthetic intermediate means it is frequently used in the synthesis of more complex molecules, which may contain one or more chiral centers. mdpi.come3s-conferences.org The assessment of enantiomeric purity becomes crucial for these chiral derivatives, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. nih.govlibretexts.org Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for separating enantiomers and quantifying the enantiomeric excess (ee) of a chiral compound. mdpi.comphenomenex.com

The fundamental principle of chiral chromatography lies in the use of a Chiral Stationary Phase (CSP). The CSP creates a diastereomeric interaction with the enantiomers of the analyte, leading to different retention times for each enantiomer and thus enabling their separation. mdpi.com The choice of CSP and mobile phase is critical and is determined empirically based on the structure of the analyte. phenomenex.com

Potential Chiral Derivatives and Applicable Methodologies

In synthetic pathways originating from this compound, chirality can be introduced through various reactions. For instance, if its derivative, 4-(morpholin-4-yl)-3-nitrobenzhydrazide, is reacted with a chiral aldehyde or ketone, a pair of diastereomeric hydrazones would be formed. mdpi.com If a racemic reagent is used, the product would be a racemic mixture of enantiomers requiring resolution.

The enantiomeric purity of such derivatives would be assessed using established chiral chromatography methods. The selection of the appropriate CSP is the most critical step in method development.

Table 1: Common Chiral Stationary Phases (CSPs) for Analytical Separations

| CSP Type | Chiral Selector | Common Applications & Interaction Mechanism |

|---|---|---|

| Brush-type (Pirkle) | e.g., (R,R) Whelk-O1 | Broad applicability for neutral and acidic compounds. Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. mdpi.comtsijournals.com |

| Polysaccharide-based | Derivatized cellulose (B213188) or amylose | Highly versatile for a wide range of racemates. Chiral recognition is based on inclusion complexing and interactions with carbamate (B1207046) groups. nih.gov |

| Macrocyclic Glycopeptide | e.g., Teicoplanin, Vancomycin | Effective for amino acids and other polar compounds. Utilizes ionic interactions, hydrogen bonding, and inclusion complexing. sigmaaldrich.com |

| Cyclodextrin-based | β- and γ-cyclodextrins | Separation is based on the formation of inclusion complexes where the analyte fits into the chiral cavity of the cyclodextrin. sigmaaldrich.comsigmaaldrich.com |

This table is interactive. Users can sort by CSP Type, Chiral Selector, or Common Applications.

Illustrative Chromatographic Conditions

A typical analytical run would involve dissolving the synthesized chiral derivative in a suitable solvent and injecting it into the HPLC system. The separation would be monitored using a UV detector at a wavelength where the compound exhibits maximum absorbance.

Table 2: Hypothetical HPLC Parameters for Enantiomeric Purity Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Polysaccharide-based CSP (e.g., 250 x 4.6 mm, 5 µm) | Provides a high probability of successful enantioseparation for a wide range of compounds. |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | A common normal-phase eluent system for polysaccharide columns, offering good selectivity. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns, balancing separation time and efficiency. |

| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm | A common wavelength for aromatic nitro compounds. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Expected Result | Two well-resolved peaks corresponding to each enantiomer. | A resolution factor (Rs) > 1.5 is generally considered baseline separation. |

This table provides an example of typical starting conditions for a chiral separation method.

The enantiomeric purity would be calculated from the peak areas of the two enantiomers in the resulting chromatogram. For a sample to be considered enantiomerically pure, the area of the minor enantiomer peak should not exceed a specified limit (e.g., <0.1%). nih.gov Method validation would be required to ensure accuracy, precision, and linearity. tsijournals.com

Strategic Applications in Complex Organic Synthesis and Material Science

Role as a Key Synthetic Intermediate for High-Value Chemical Entities

The morpholino-nitrobenzoic acid framework is a crucial intermediate in multi-step synthetic pathways aimed at producing high-value, biologically active molecules. A prominent example is the synthesis involving the positional isomer, 4-morpholin-4-yl-3-nitrobenzoic acid. This compound is typically prepared via a microwave-assisted aromatic nucleophilic substitution, where 4-chloro-3-nitrobenzoic acid reacts with an excess of morpholine (B109124) in butanol. mdpi.com This reaction efficiently yields the desired acid, which can then be converted into a more reactive intermediate. mdpi.com

Following its synthesis, the acid is transformed into 4-(morpholin-4-yl)-3-nitrobenzhydrazide. mdpi.com This is achieved by first converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂), followed by a reaction with hydrazine (B178648) hydrate (B1144303). mdpi.com The resulting hydrazide is a stable, high-value intermediate that serves as a versatile scaffold for building a diverse library of derivative compounds. mdpi.com This synthetic sequence highlights the role of the initial acid as a critical precursor to a more functionalized and synthetically useful platform molecule.

Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the morpholino-nitrobenzoic acid structure provides an excellent starting point for their creation. e3s-conferences.org The intermediate 4-(morpholin-4-yl)-3-nitrobenzhydrazide, derived from the corresponding acid, is a prime example of a building block used to synthesize new heterocyclic systems. mdpi.com

This hydrazide can be reacted with various isothiocyanates and isocyanates to produce a series of novel thiosemicarbazides and semicarbazides, respectively. mdpi.com These reactions involve the nucleophilic attack of the hydrazide's terminal nitrogen on the electrophilic carbon of the iso(thio)cyanate, leading to the formation of new carbon-nitrogen bonds and the creation of larger, more complex heterocyclic structures. mdpi.com The ability to use this single building block to generate a wide array of derivatives makes it a powerful tool in synthetic chemistry for exploring new chemical space and developing compounds with potential therapeutic applications. mdpi.comresearchgate.net

Precursor for Advanced Polymer and Material Design (if applicable)

While direct applications of 2-morpholin-4-yl-3-nitrobenzoic acid in polymer and material science are not extensively documented, its structural components—the nitrobenzoic acid core and the morpholine ring—are found in molecules used for material design. Nitrobenzoic acids and their derivatives are recognized as versatile precursors and building blocks for the synthesis of advanced materials and polymers. ontosight.aiontosight.aichemicalbook.com The presence of the nitro group can influence the electronic properties of materials, making them suitable for applications in optoelectronics. chemicalbook.com

Furthermore, benzoic acid derivatives have been studied for their ability to be incorporated into the crystalline cavities of polymers like syndiotactic polystyrene, demonstrating a method for creating polymer films with segregated guest molecules. mdpi.com Separately, the morpholine moiety is a key component in other advanced materials; for instance, Morpholino oligonucleotides, which feature an uncharged morpholine-based backbone, are used to create responsive hydrogels with potential applications in biotechnology. nih.gov These examples suggest the potential utility of the this compound scaffold as a precursor for novel polymers and functional materials, warranting further exploration in the field.

Chemical Properties of Morpholino-Nitrobenzoic Acid Isomers

| Property | 2-Morpholin-4-yl-5-nitro-benzoic acid | 4-Morpholino-2-nitrobenzoic acid |

| CAS Number | 4036-83-3 | 404010-98-6 |

| Molecular Formula | C₁₁H₁₂N₂O₅ | C₁₁H₁₂N₂O₅ |

| Molecular Weight | 252.22 g/mol | 252.22 g/mol |

| Purity | ≥95% | 95% |

| Appearance | Solid | Solid |

Data sourced from available information on positional isomers. scbt.comcymitquimica.com

Summary of Synthetic Transformations

| Starting Material | Reagents | Intermediate/Product | Type of Reaction |